molecular formula C15H19NO4 B12444782 (2S,5S)-1-benzyl-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid

(2S,5S)-1-benzyl-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B12444782
M. Wt: 277.31 g/mol
InChI Key: LYSIHBBDEZQRJU-STQMWFEESA-N
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Description

(2S,5S)-1-benzyl-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring, which is substituted with a benzyl group, an ethoxycarbonyl group, and a carboxylic acid group. The stereochemistry of the compound is defined by the (2S,5S) configuration, indicating the specific spatial arrangement of the substituents around the pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,5S)-1-benzyl-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides and a suitable base.

    Ethoxycarbonylation: The ethoxycarbonyl group can be introduced via esterification reactions using ethyl chloroformate or similar reagents.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving carbon dioxide and a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Esterification and Hydrolysis: The ethoxycarbonyl group can participate in esterification and hydrolysis reactions, forming various ester and acid derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Benzyl halides and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

    Esterification: Ethyl chloroformate and a base like triethylamine (TEA).

Major Products:

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Alcohols, aldehydes.

    Substitution: Various substituted benzyl derivatives.

    Esterification and Hydrolysis: Different ester and acid derivatives.

Scientific Research Applications

(2S,5S)-1-benzyl-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of fine chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of (2S,5S)-1-benzyl-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pyrrolidine ring and its substituents can interact with active sites of enzymes, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (2S,5S)-1-benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid: Similar structure with a methoxycarbonyl group instead of an ethoxycarbonyl group.

    (2S,5S)-1-benzyl-5-(acetoxycarbonyl)pyrrolidine-2-carboxylic acid: Contains an acetoxycarbonyl group.

    (2S,5S)-1-benzyl-5-(propoxycarbonyl)pyrrolidine-2-carboxylic acid: Features a propoxycarbonyl group.

Uniqueness: The uniqueness of (2S,5S)-1-benzyl-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid lies in its specific stereochemistry and the presence of the ethoxycarbonyl group, which can influence its reactivity, binding properties, and overall chemical behavior. The ethoxycarbonyl group provides distinct steric and electronic effects compared to other similar compounds, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

(2S,5S)-1-benzyl-5-ethoxycarbonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C15H19NO4/c1-2-20-15(19)13-9-8-12(14(17)18)16(13)10-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3,(H,17,18)/t12-,13-/m0/s1

InChI Key

LYSIHBBDEZQRJU-STQMWFEESA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@H](N1CC2=CC=CC=C2)C(=O)O

Canonical SMILES

CCOC(=O)C1CCC(N1CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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